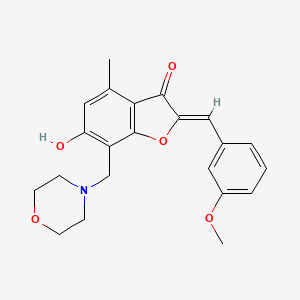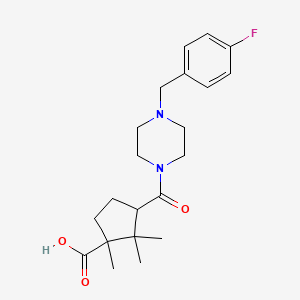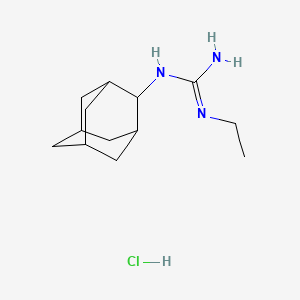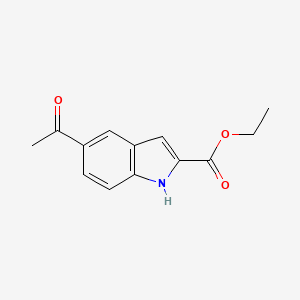![molecular formula C27H25FN6OS B2552573 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 688792-59-8](/img/structure/B2552573.png)
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide, appears to be a derivative of quinazoline and benzimidazole with potential biological activity. While the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by halogenation and coupling reactions. Specifically, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives is achieved through the treatment of 6-bromo-2-iodoquinazoline with piperazine and subsequent reactions with arylisocyanates or arylisothiocyanates . This method could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of related quinazoline derivatives is confirmed using various spectroscopic techniques, including LC-MS, 1H and 13C NMR, IR, and mass spectra, along with elemental analysis . For the compound of interest, similar analytical methods would be employed to ascertain its structure and confirm the presence of the benzimidazoloquinazoline core, the piperazine moiety, and the fluorophenyl group.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the presence of the piperazine ring and the fluorophenyl group. The piperazine moiety is known to participate in nucleophilic substitution reactions, while the fluorine atom could affect the electronic properties of the phenyl ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions. The thioamide group in the compound could also engage in reactions typical for sulfur-containing functional groups.
Physical and Chemical Properties Analysis
Antimicrobial and Antitumor Activity
The related compounds synthesized in paper demonstrated potential antimicrobial activity against various bacterial and fungal strains. In paper , the synthesized 2-(benzimidazol-2-yl)quinoxalines with piperazine substituents showed promising antitumor activity against a range of cancer lines. These findings suggest that the compound may also possess biological activities worth investigating, particularly in the context of antimicrobial and anticancer research.
Scientific Research Applications
Anticancer Activity
Amino- and sulfanyl-derivatives of benzoquinazolinones, including structures related to the compound of interest, have been synthesized under palladium-catalyzed Buchwald–Hartwig coupling reactions. The biological screening of these compounds for potential cytotoxicity on HT29 and HCT116 cell lines revealed significant anticancer activity for some derivatives, highlighting the compound's potential in cancer research and treatment (Nowak et al., 2015).
Antimicrobial Activity
Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial species. Some of these compounds have shown potential antimicrobial activity, indicating the compound's utility in developing new antimicrobial agents (Babu et al., 2015).
Antibacterial Agents
Fluorinated piperazine and benzonitrile/nicotinonitrile fused quinazoline derivatives have been synthesized and evaluated as potential antibacterial agents. These compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to control drugs. The presence of fluoro and trifluoromethyl functional groups on the piperazine ring systems was elaborated towards different biological species, indicating their potential in combating bacterial infections (Patel et al., 2020).
Antitumor Activity
A series of 2-aryl-7-fluoro-6-(4-methyl-l-piperazinyl)-4(3H)-quinazolinones were prepared and evaluated for their antitumor activity. This research contributes to the ongoing search for new and effective antitumor agents, demonstrating the compound's relevance in the development of cancer therapeutics (Abdel-Jalil et al., 2005).
Mechanism of Action
properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN6OS/c28-20-5-1-3-7-23(20)33-15-13-32(14-16-33)12-11-29-26(35)18-9-10-19-22(17-18)31-27(36)34-24-8-4-2-6-21(24)30-25(19)34/h1-10,17H,11-16H2,(H,29,35)(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUJIJXAZGKOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3)C6=CC=CC=C6F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]pyridine-2-carboxylate](/img/structure/B2552490.png)


![N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide](/img/structure/B2552494.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2552496.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2552502.png)

![N-(2-chlorobenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide](/img/structure/B2552505.png)




![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2552513.png)